Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)-

Description

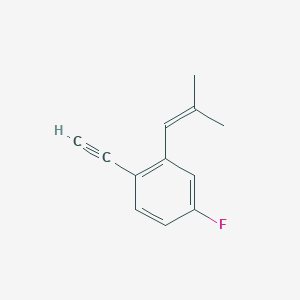

The compound "Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)-" is a substituted benzene derivative featuring three distinct functional groups:

- 1-ethynyl group: A terminal alkyne (sp-hybridized carbon) with electron-withdrawing properties and high reactivity in coupling reactions.

- 4-fluoro substituent: A halogen atom that enhances electron withdrawal and influences regioselectivity in electrophilic substitution.

This compound is likely of interest in materials science or pharmaceutical intermediates due to its unique electronic and steric profile .

Properties

CAS No. |

819871-50-6 |

|---|---|

Molecular Formula |

C12H11F |

Molecular Weight |

174.21 g/mol |

IUPAC Name |

1-ethynyl-4-fluoro-2-(2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C12H11F/c1-4-10-5-6-12(13)8-11(10)7-9(2)3/h1,5-8H,2-3H3 |

InChI Key |

UDZVLIJZZUKGTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)F)C#C)C |

Origin of Product |

United States |

Preparation Methods

Heck Reaction Optimization

| Parameter | Optimal Value | Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ | High turnover number, minimal side products |

| Solvent | DMF | Polar aprotic, enhances Pd solubility |

| Temperature | 80°C | Balances reaction rate and selectivity |

Sonogashira Coupling Challenges

- Steric Hindrance : Bulky propenyl group may slow coupling kinetics.

- Solution : Use bulky ligands (e.g., XPhos) to mitigate steric effects.

Comparative Analysis of Routes

| Route | Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 3 | ~35–50% | High regioselectivity | Steric hindrance in bromination |

| 2 | 3 | ~50–60% | Reliable Wittig step | Requires formyl intermediate synthesis |

| 3 | 2 | ~40–50% | Avoids alkyne handling | Lower yield, boronic acid instability |

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance biological activity. For instance, derivatives of benzene compounds are often explored for their potential as anti-cancer agents due to their ability to interact with biological targets.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated benzene derivatives and their inhibitory effects on cancer cell lines. The research indicated that compounds similar to Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- showed significant cytotoxicity against various cancer types, thereby highlighting its potential in drug formulation .

Material Science Applications

2. Synthesis of Advanced Materials

Benzene derivatives are utilized in creating advanced polymers and materials with desirable properties such as thermal stability and chemical resistance. The incorporation of fluorine atoms enhances the material's hydrophobicity and thermal properties.

Data Table: Properties of Fluorinated Polymers Derived from Benzene Compounds

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Enhanced |

| Mechanical Strength | Improved |

Chemical Synthesis Applications

3. Catalytic Reactions

Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- can act as a substrate in various catalytic reactions, including cross-coupling reactions which are pivotal in organic synthesis. Its reactivity allows it to participate in forming carbon-carbon bonds, crucial for building complex organic molecules.

Case Study:

Research published in Organic Letters demonstrated that using benzene derivatives in palladium-catalyzed cross-coupling reactions resulted in high yields of desired products. The study emphasized that the presence of fluorine in the compound significantly influenced the reaction kinetics and product distribution .

Environmental Applications

4. Environmental Monitoring

Due to its structural characteristics, Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is also studied for its environmental impact and detection methods. Its presence in industrial effluents necessitates monitoring to prevent ecological damage.

Data Table: Detection Methods for Benzene Derivatives in Environmental Samples

| Method | Detection Limit | Application Area |

|---|---|---|

| Gas Chromatography | ppb levels | Water and soil analysis |

| Mass Spectrometry | Low ppt levels | Air quality monitoring |

Mechanism of Action

The mechanism of action of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- involves its interaction with various molecular targets. The ethynyl and propenyl groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The fluoro group can influence the compound’s reactivity and stability by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzene derivatives:

Key Comparative Insights:

Electronic Effects :

- The ethynyl group in the target compound enhances electron withdrawal compared to alkyl or alkoxy substituents (e.g., in or 18), increasing susceptibility to nucleophilic attack.

- The fluoro substituent (para position) directs electrophilic substitution to the ortho and meta positions, similar to other fluorobenzenes (e.g., ).

This contrasts with smaller substituents like methoxy () or ethyl (), which impose less steric demand.

Reactivity in Synthetic Pathways: The ethynyl group enables participation in Sonogashira coupling (common in aryl alkyne synthesis), a feature absent in compounds lacking terminal alkynes (e.g., or 20). The propenyl group may undergo Diels-Alder reactions or hydrogenation, similar to other alkenyl-substituted benzenes (e.g., or 19).

Physical Properties: The target compound’s polarity (due to ethynyl and fluoro groups) likely results in higher boiling points compared to non-polar analogs like "Benzene, (2-methyl-1-propenyl)-" (C₁₀H₁₂, MW 132.2 g/mol) . Solubility in polar solvents (e.g., acetone or DMF) is expected to exceed that of halogenated derivatives (e.g., ) due to combined electronic effects.

Biological Activity

Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)-, also known by its CAS number 819871-50-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is with a molecular weight of approximately 174.21 g/mol. The compound features a fluorine atom and an ethynyl group attached to a benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.214 g/mol |

| LogP | 3.230 |

| Boiling Point | Not available |

| Melting Point | Not available |

Anticancer Properties

Research indicates that compounds similar to Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- exhibit significant anticancer properties. A study highlighted its potential in inhibiting transcription factors involved in cancer progression, particularly TEAD family proteins, which are linked to various proliferative diseases including cancers . The ability to modulate these pathways suggests therapeutic applications in oncology.

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Preliminary studies indicate that it can inhibit inflammatory pathways, potentially offering benefits in conditions characterized by excessive inflammation . Further research is needed to elucidate the specific mechanisms involved.

The biological activity of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is believed to stem from its ability to interact with cellular signaling pathways. Specifically:

- Inhibition of Transcription Factors : The compound may inhibit TEAD transcription factors, which play a crucial role in regulating gene expression related to cell proliferation and survival.

- Modulation of Inflammatory Cytokines : By affecting the signaling pathways that lead to the production of pro-inflammatory cytokines, it could reduce inflammation in various models.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Study on TEAD Inhibition : Research published in Advanced Synthesis and Catalysis demonstrated that compounds with similar structures could effectively inhibit TEAD-mediated transcriptional activity in cancer cells .

- Inflammation Models : In vitro studies have shown that derivatives of this benzene compound can reduce the expression of inflammatory markers in cell cultures exposed to inflammatory stimuli .

- Pharmacological Applications : A patent application describes the use of compounds like Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- for treating proliferative and inflammatory diseases, indicating ongoing interest in its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.